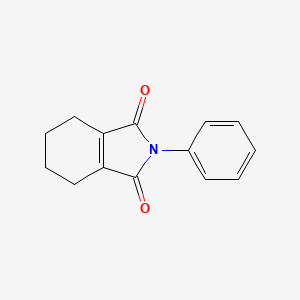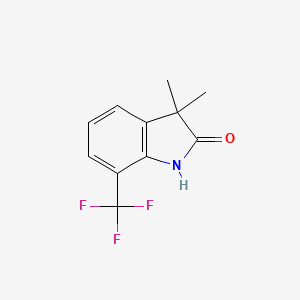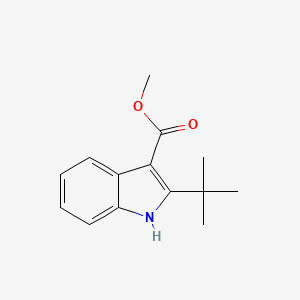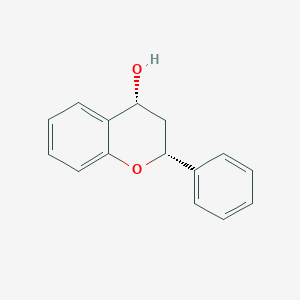
(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid is an organic compound that features a silyl ether group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process. The reaction is usually carried out in an anhydrous solvent like dichloromethane to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The double bond in the pent-4-enoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid to an alcohol.
Substitution: Tetrabutylammonium fluoride (TBAF) for deprotecting the silyl ether group.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid is used in a variety of scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid involves its reactivity due to the presence of the silyl ether and carboxylic acid groups. The silyl ether group can be selectively deprotected under mild conditions, allowing for further functionalization. The carboxylic acid group can participate in various reactions, including esterification and amidation, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (R,E)-4-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid
- (S)-3-((tert-Butyldimethylsilyl)oxy)butanoic acid
Uniqueness
(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid is unique due to its specific stereochemistry and the presence of both a silyl ether and a carboxylic acid group. This combination of functional groups allows for selective reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C11H22O3Si |
|---|---|
Poids moléculaire |
230.38 g/mol |
Nom IUPAC |
(3S)-3-[tert-butyl(dimethyl)silyl]oxypent-4-enoic acid |
InChI |
InChI=1S/C11H22O3Si/c1-7-9(8-10(12)13)14-15(5,6)11(2,3)4/h7,9H,1,8H2,2-6H3,(H,12,13)/t9-/m1/s1 |
Clé InChI |
KWPDEVJZJHRUAE-SECBINFHSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@@H](CC(=O)O)C=C |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(CC(=O)O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


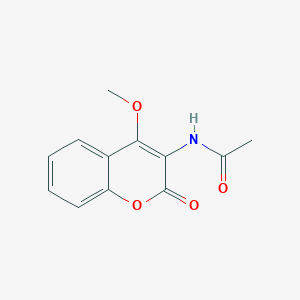
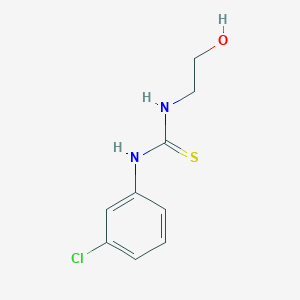

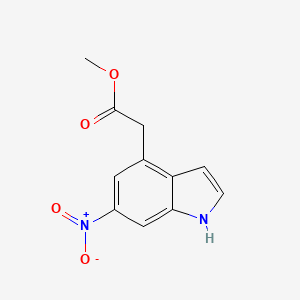
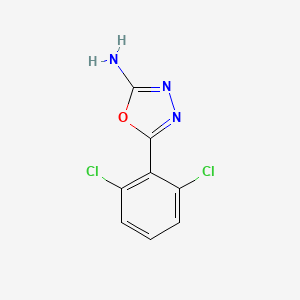


![5-[Dimethyl(phenyl)silyl]oxan-2-one](/img/structure/B15067254.png)
![S-[(Trimethylsilyl)ethynyl] benzenecarbothioate](/img/structure/B15067260.png)
![9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one](/img/structure/B15067261.png)
